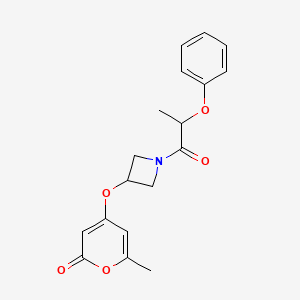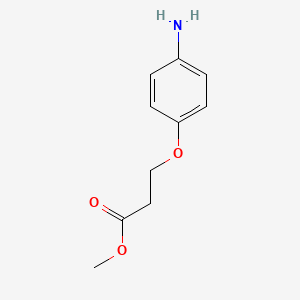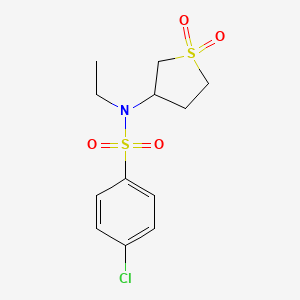
6-methyl-4-((1-(2-phenoxypropanoyl)azetidin-3-yl)oxy)-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-methyl-4-((1-(2-phenoxypropanoyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a useful research compound. Its molecular formula is C18H19NO5 and its molecular weight is 329.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research in the synthesis and characterization of pyran derivatives, including compounds structurally related to "6-methyl-4-((1-(2-phenoxypropanoyl)azetidin-3-yl)oxy)-2H-pyran-2-one," often explores novel synthetic pathways, aiming to enhance yields, simplify procedures, or utilize green chemistry principles. For instance, the work by Li et al. (2013) presents a novel and environmentally friendly synthesis method for kojic acid derivatives, a class to which our compound of interest may be related, using ionic liquids for operational simplicity and higher yields (Li et al., 2013).
Antimicrobial and Antibacterial Activity
Several studies have investigated the antimicrobial and antibacterial potentials of pyran derivatives and structurally similar azetidinone compounds. For example, the research by Chopde et al. (2012) on azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one demonstrated promising antibacterial activities against various bacterial strains (Chopde et al., 2012). This suggests potential applications in developing new antibacterial agents.
Anticancer Activity
The anticancer potential of azetidin-2-one derivatives, which are chemically related to the compound , has been explored in several studies. Olazarán et al. (2017) evaluated the cytotoxic activities of azetidin-2-one derivatives, revealing that certain compounds exhibited significant anticancer properties through inducing apoptosis and affecting gene expression related to cytoskeleton regulation (Olazarán et al., 2017).
Chemical Intermediates in Organic Synthesis
Compounds like "this compound" often serve as valuable intermediates in organic synthesis, enabling the construction of complex molecules for various applications. The study by Sharma et al. (2003) on the synthesis of azetidin-2-one derivatives from benzil and (±)-2-amino-1-methylethanol illustrates the use of such compounds in synthesizing heterocyclic systems, highlighting their importance in medicinal chemistry and drug design (Sharma et al., 2003).
Properties
IUPAC Name |
6-methyl-4-[1-(2-phenoxypropanoyl)azetidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-12-8-15(9-17(20)22-12)24-16-10-19(11-16)18(21)13(2)23-14-6-4-3-5-7-14/h3-9,13,16H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCHOORSNUAGBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C(C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B2745702.png)
![4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2745705.png)



![N-[2-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B2745712.png)
![N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2745713.png)

![2-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B2745718.png)



